molecular formula C41H82NO8P B1265234 1-Hexadecanoyl-2-heptadecanoyl-sn-glycero-3-phosphocholine

1-Hexadecanoyl-2-heptadecanoyl-sn-glycero-3-phosphocholine

Cat. No. B1265234
M. Wt: 748.1 g/mol
InChI Key: CNHYMCCAIZQMPA-LDLOPFEMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-hexadecanoyl-2-heptadecanoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine where the acyl groups at positions 1 and 2 are hexadecanoyl and heptadecanoyl respectively.

Scientific Research Applications

Micellar Concentration and Biological Activity

  • Critical Micellar Concentration : A study focused on the critical micellar concentration of 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and related compounds, including 1-hexadecanoyl-2-acetyl-sn-glycero-3-phosphocholine, using a variety of analytical techniques. This research is significant for understanding the physical parameters and biological activities of these compounds (Kramp et al., 1984).

Synthesis and Analogs

  • Synthesis of Arsenic-Containing Phosphatidylcholines : The first synthesis of a compound similar to 1-hexadecanoyl-2-heptadecanoyl-sn-glycero-3-phosphocholine, but containing arsenic, was disclosed. This synthesized compound serves as a model for studying the biological and toxicological properties of arsenolipids (Guttenberger et al., 2017).

Enzymatic Processes and Biological Effects

  • Enzymatic Synthesis : A study showed the enzymatic synthesis of 1-alkyl-2-acetyl-sn-glycero-3-phosphocholine, including 1-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, and its significant biological activities, such as antihypertensive activity and platelet aggregation (Wykle et al., 1980).

Liquid-Crystalline Phase Properties

  • Phase Properties in Bilayers : Research on the mixing properties of phospholipids in liquid-crystalline phase used fluorescent probes to study the phase properties of lipid bilayers containing 1-hexadecanoyl-2-(1-pyrenedecanoyl)-sn-glycero-3-phosphocholine (Ahn & Yun, 1999).

Chemical Synthesis and Applications

  • Chemical Synthesis : A simple chemical synthesis method for 1-O-alkyl-(rac or sn)-glycero-3-phosphocholine, including 1-hexadecanoyl-sn-glycero-3-phosphocholine, was described, providing a technique for synthesizing different ether phosphoglycerides (Das & Hajra, 1995).

Spectroscopy and Analytical Techniques

  • IR Reflection Absorption Spectroscopy : This technique was used to monitor the enzymatic process involving 1,2-dihexadecanoyl-sn-glycero-3-phosphocholine, highlighting its utility in studying interfacial enzymatic processes (Gericke & Hühnerfuss, 1994).

properties

Product Name

1-Hexadecanoyl-2-heptadecanoyl-sn-glycero-3-phosphocholine

Molecular Formula

C41H82NO8P

Molecular Weight

748.1 g/mol

IUPAC Name

[(2R)-2-heptadecanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C41H82NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)50-39(38-49-51(45,46)48-36-35-42(3,4)5)37-47-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h39H,6-38H2,1-5H3/t39-/m1/s1

InChI Key

CNHYMCCAIZQMPA-LDLOPFEMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Hexadecanoyl-2-heptadecanoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-Hexadecanoyl-2-heptadecanoyl-sn-glycero-3-phosphocholine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Hexadecanoyl-2-heptadecanoyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
1-Hexadecanoyl-2-heptadecanoyl-sn-glycero-3-phosphocholine
Reactant of Route 5
Reactant of Route 5
1-Hexadecanoyl-2-heptadecanoyl-sn-glycero-3-phosphocholine
Reactant of Route 6
Reactant of Route 6
1-Hexadecanoyl-2-heptadecanoyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.